1,5-Dimethoxy-4,8-dinitronaphthalene
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Overview
Description
1,5-Dimethoxy-4,8-dinitronaphthalene is an organic compound with the molecular formula C12H10N2O6 and a molecular weight of 278.22 g/mol . It is a derivative of naphthalene, characterized by the presence of two methoxy groups and two nitro groups attached to the naphthalene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethoxy-4,8-dinitronaphthalene can be synthesized through the nitration of 1,5-dimethoxynaphthalene. The nitration process typically involves the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at controlled temperatures to ensure the selective formation of the desired dinitro compound .
Industrial Production Methods
In an industrial setting, the preparation of this compound involves the use of mixed acid nitration. This process includes the nitration of naphthalene with a mixture of nitric acid and sulfuric acid in an organic solvent such as dichloroethane. The reaction is conducted at temperatures ranging from 15°C to 80°C, followed by the separation and purification of the product .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethoxy-4,8-dinitronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Substitution reactions often involve the use of strong bases or nucleophiles.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.
Scientific Research Applications
1,5-Dimethoxy-4,8-dinitronaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,5-dimethoxy-4,8-dinitronaphthalene involves its interaction with molecular targets through its nitro and methoxy groups. The nitro groups can participate in redox reactions, while the methoxy groups can engage in hydrogen bonding and other interactions. These properties enable the compound to modulate various biochemical pathways and molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethoxy-4,8-dinitronaphthalene
- 1,4-Dimethoxy-4,8-dinitronaphthalene
- 1,8-Dimethoxy-4,8-dinitronaphthalene
Uniqueness
1,5-Dimethoxy-4,8-dinitronaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C12H10N2O6 |
---|---|
Molecular Weight |
278.22 g/mol |
IUPAC Name |
1,5-dimethoxy-4,8-dinitronaphthalene |
InChI |
InChI=1S/C12H10N2O6/c1-19-9-5-3-8(14(17)18)12-10(20-2)6-4-7(11(9)12)13(15)16/h3-6H,1-2H3 |
InChI Key |
MFYLMDOGKKSTKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC=C(C2=C(C=C1)[N+](=O)[O-])OC)[N+](=O)[O-] |
Origin of Product |
United States |
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